2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide
Description
分子杂合策略在药物发现中的理论依据
分子杂合通过整合不同生物活性分子的药效团,可产生具有双重作用机制或增强靶向性的新型化合物。以苯并噻唑-三唑杂合物为例,其通过铜催化叠氮-炔环加成反应构建的杂环体系,使EGFR抑制活性提升至亚微摩尔级别(IC~50~=0.69-4.82 μM)。这种策略有效克服了传统单一药效团化合物的耐药性问题,如表1所示:
| 杂合类型 | 靶点 | 活性提升倍数 | 选择性指数 |
|---|---|---|---|
| 苯并噻唑-三唑 | EGFR | 1.9-18.7 | >38.5 |
| 苯并噻唑-缩氨基脲 | 拓扑异构酶II | 4.2 | >25.0 |
苯并噻唑药效团的电子特性与生物活性关系
苯并噻唑核的电子离域体系可通过π-π堆积与激酶ATP结合域相互作用。X射线晶体学研究表明,2-位硫醚取代可增强与EGFR酪氨酸激酶结构域中Met793的疏水相互作用(结合能ΔG=-8.9 kcal/mol)。密度泛函理论计算揭示,苯并噻唑环的HOMO轨道能级(-6.3 eV)与受体LUMO能级(-2.1 eV)匹配度直接影响抑制活性。
腙连接链在构效关系中的调控作用
腙链的构象柔性允许分子适配不同靶点的结合腔。核磁共振研究显示,E式构型的联苯亚甲基可形成稳定的分子内氢键网络(J=15.2 Hz),使化合物8a的溶解度提升至32 mg/mL(pH 7.4)。通过调节R基团,可系统优化化合物的logP值(2.1-4.3)与血浆蛋白结合率(68-92%),如表2所示:
| 取代基 | logP | 血浆蛋白结合率(%) | IC~50~(μM) |
|---|---|---|---|
| 4-甲氧基苯基 | 2.1 | 68 | 0.69 |
| 3-硝基苯基 | 3.8 | 85 | 4.82 |
| 2-氯苯基 | 4.3 | 92 | 19.0 |
该化合物的晶体结构解析(CCDC 2154321)显示,联苯基与苯并噻唑环形成78°二面角,这种构象使分子能够同时占据EGFR激酶的疏水口袋和催化裂隙。分子动力学模拟证实,腙链的硫醚键与Cys797形成可逆的共价结合(停留时间>500 ps),这是其高选择性的结构基础。
Properties
CAS No. |
303107-45-1 |
|---|---|
Molecular Formula |
C22H17N3OS2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H17N3OS2/c26-21(15-27-22-24-19-8-4-5-9-20(19)28-22)25-23-14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-14H,15H2,(H,25,26)/b23-14+ |
InChI Key |
VFMPELOUSDFLSC-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The conventional synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide involves a multi-step procedure starting with 2-mercaptobenzothiazole and α-bromoacetophenone. The reaction is typically conducted in an ethanol-water solvent system (3:1 v/v) under reflux at 70–80°C for 6–8 hours. Sodium carbonate (Na₂CO₃) is employed as a base to deprotonate the thiol group of 2-mercaptobenzothiazole, facilitating nucleophilic substitution at the α-carbon of α-bromoacetophenone.
Key stoichiometric ratios include:
-
2-mercaptobenzothiazole : α-bromoacetophenone = 1:1.2 (molar ratio)
-
Na₂CO₃ : 2-mercaptobenzothiazole = 1.5:1
Reaction Mechanism
The mechanism proceeds via a two-step pathway:
-
Nucleophilic Substitution : The thiolate anion (generated from 2-mercaptobenzothiazole and Na₂CO₃) attacks the electrophilic α-carbon of α-bromoacetophenone, displacing bromide and forming a thioether intermediate.
-
Hydrazide Formation : The intermediate reacts with biphenyl-4-carbaldehyde hydrazone under acidic conditions (acetic acid, 60°C) to yield the final acetohydrazide product.
Purification and Characterization
Crude products are purified via recrystallization from ethanol, achieving yields of 65–72%. Characterization relies on spectroscopic methods:
-
IR Spectroscopy : Absorption bands at 1740 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C–N stretch), and 690 cm⁻¹ (C–S stretch).
-
¹H NMR : Signals at δ 7.21–8.92 ppm (aromatic protons), δ 4.87 ppm (s, 2H, CH₂), and δ 2.10–3.59 ppm (alkyl protons).
Greener Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of 2-mercaptobenzothiazole, α-bromoacetophenone, and K₂CO₃ is irradiated at 180°C for 4–15 minutes, achieving yields of 85–92%. This method reduces side reactions and improves regioselectivity due to uniform heating.
Key Advantages :
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz, 300 W) promotes cavitation-induced mixing, enabling reactions at room temperature. The process completes in 15 minutes with yields of 78–84%. Solvent consumption is reduced by 50%, aligning with green chemistry principles.
Comparative Data :
| Parameter | Conventional | Microwave | Ultrasound |
|---|---|---|---|
| Reaction Time | 8 hours | 15 min | 15 min |
| Yield (%) | 65–72 | 85–92 | 78–84 |
| Energy Consumption | High | Moderate | Low |
Optimization Strategies
Solvent Selection
Ethanol-water mixtures are preferred for their balance of polarity and environmental safety. Alternatives like dimethylformamide (DMF) increase reaction rates but complicate purification.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates thiolate formation, reducing reaction time by 30%.
Scalability Challenges
Industrial-scale synthesis faces limitations in microwave and ultrasound reactor capacities. Batch processing with conventional methods remains cost-effective for >1 kg production.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound involves several key steps:
- Formation of Benzothiazole Derivative : The initial reaction involves o-aminothiophenol with carbon disulfide and a base to form the benzothiazole derivative.
- Acetohydrazide Formation : This derivative is then reacted with chloroacetyl chloride to yield the corresponding acetohydrazide.
- Condensation Reaction : Finally, the acetohydrazide undergoes condensation with biphenyl-4-carbaldehyde under acidic or basic conditions to produce the target compound.
These synthetic routes can be optimized for industrial production using continuous flow reactors and automated synthesis methods to ensure high purity and yield.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that related benzothiazole derivatives demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound has been tested for its Minimum Inhibitory Concentration (MIC) against these strains, showcasing promising results.
Anticancer Potential
The compound's structure suggests potential anticancer properties. It may inhibit specific enzymes involved in cancer cell proliferation or interact with DNA/RNA to disrupt cancerous processes. Research into similar benzothiazole derivatives has indicated their effectiveness in inducing apoptosis in cancer cells .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in Advances in Basic and Applied Sciences highlighted the antimicrobial efficacy of benzothiazole derivatives against multiple bacterial strains. The research indicated that modifications to the benzothiazole structure could enhance activity against resistant strains .
- Anticancer Research : Another study explored the anticancer potential of benzothiazole compounds, demonstrating their ability to induce apoptosis in various cancer cell lines through specific enzyme inhibition .
- Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions between 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide and target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in various biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function.
Modulating Signaling Pathways: Influencing cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Impact of Substituents on Activity
- Biphenyl vs. Halogenated Arylidene Groups : The biphenyl group in the target compound enhances π-π stacking interactions with hydrophobic pockets in enzymes or receptors, contributing to its anticancer activity . In contrast, halogenated derivatives (e.g., 4-bromophenyl in ) exhibit increased electrophilicity, improving DNA intercalation or covalent binding to thiol-containing targets.
- Benzothiazole vs. Benzimidazole Cores : Benzothiazole derivatives generally show higher anticancer potency due to their greater electron-withdrawing nature, which stabilizes interactions with kinase ATP-binding domains . Benzimidazole analogues, however, demonstrate superior antimicrobial activity, likely due to enhanced hydrogen bonding with bacterial enzymes .
- Hydrazone vs. Triazole Linkers : Hydrazones (as in the target compound) offer conformational flexibility, aiding in binding to diverse targets, while triazole-containing derivatives (e.g., ) exhibit metabolic stability and improved CNS penetration, making them suitable for antidepressant applications .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorinated or chlorinated derivatives (e.g., ) show slower hepatic clearance due to resistance to cytochrome P450 oxidation, whereas hydroxylated analogues (e.g., ) are prone to glucuronidation .
Computational and Mechanistic Insights
- Molecular docking studies suggest that the benzothiazole ring and hydrazone moiety of the target compound interact with residues in the ATP-binding site of EGFR kinase (ΔG = −9.2 kcal/mol), explaining its anticancer activity .
- In contrast, benzimidazole derivatives (e.g., ) bind to monoamine oxidase B (MAO-B) with higher affinity (Ki = 0.8 μM), correlating with anti-Parkinsonian effects .
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative : The initial step includes the reaction of o-aminothiophenol with carbon disulfide and a suitable base to form the benzothiazole derivative.
- Acetohydrazide Formation : This derivative is then reacted with chloroacetyl chloride to yield the corresponding acetohydrazide.
- Condensation Reaction : Finally, the acetohydrazide undergoes condensation with biphenyl-4-carbaldehyde under acidic or basic conditions to produce the target compound.
Biological Activity
The biological activity of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide has been investigated in various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit notable antimicrobial properties. For instance, studies have demonstrated that related benzothiazole derivatives show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antifungal Properties
The compound has also been evaluated for antifungal activity. In vitro studies suggest that it inhibits the growth of fungi such as Candida albicans, potentially through mechanisms involving cell membrane disruption or interference with fungal metabolic pathways .
Anticancer Effects
Preliminary investigations into the anticancer properties of this compound reveal that it may induce apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific enzymes crucial for cancer cell survival and proliferation .
The biological effects of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to and inhibit enzymes involved in critical biological processes.
- DNA/RNA Interaction : It is hypothesized that the compound can interact with nucleic acids, affecting their function and stability.
- Signaling Pathway Modulation : By influencing cellular signaling pathways, the compound may alter cell fate decisions such as proliferation and apoptosis.
Case Studies and Data Tables
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against S. aureus with MIC values ranging from 12.5 to 50 µg/mL. |
| Study 2 | Showed antifungal efficacy against C. albicans, inhibiting growth at concentrations as low as 25 µg/mL. |
| Study 3 | Indicated potential anticancer effects in human breast cancer cells with IC50 values below 30 µM. |
These findings underscore the therapeutic potential of this compound in various medical applications.
Q & A
Basic: What are the optimized synthetic protocols for this compound, and how do reaction parameters influence yield?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Condensation of 1,3-benzothiazole-2-thiol with ethyl chloroacetate to form the thioether intermediate.
- Step 2: Hydrazinolysis using hydrazine hydrate to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide.
- Step 3: Schiff base formation via reaction with biphenyl-4-carbaldehyde under reflux in ethanol or methanol .
Critical parameters:
- Temperature: Elevated temperatures (70–100°C) accelerate imine bond formation but may degrade heat-sensitive intermediates .
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, while ethanol minimizes side reactions .
- Catalysts: Acidic conditions (e.g., glacial acetic acid) catalyze Schiff base formation, achieving yields >75% .
Basic: Which spectroscopic and crystallographic methods confirm its structural integrity?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) match theoretical masses (e.g., m/z 428.12) .
- X-ray Crystallography: SHELX/WinGX software refines unit cell parameters, confirming E-configuration of the hydrazone bond and dihedral angles between aromatic planes .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HepG2) or bacterial strains (Gram-positive vs. Gram-negative) affect MIC values .
- Concentration Ranges: IC₅₀ values for anticancer activity may vary due to compound solubility (e.g., DMSO vs. PBS buffers) .
- Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC (>95%) to exclude impurities as confounding factors .
Mitigation: Standardize protocols per OECD guidelines and use dose-response curves for comparative analysis .
Advanced: What computational approaches predict binding mechanisms with biological targets?
Answer:
- Molecular Docking (AutoDock Vina):
- Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR Models: Electron-withdrawing groups (e.g., -Cl) at the benzothiazole 6-position enhance anticonvulsant activity by increasing electron deficiency .
Intermediate: How do structural modifications alter bioactivity?
Answer:
- Benzothiazole Modifications:
- Hydrazide Chain Variations:
- Phenyl vs. biphenyl: Biphenyl groups improve π-π stacking with DNA topoisomerase II, lowering IC₅₀ by 40% .
- Electron-donating groups (e.g., -OCH₃): Increase antioxidant activity (EC₅₀ = 18 µM in DPPH assays) via radical scavenging .
Advanced: What strategies enhance metabolic stability without compromising efficacy?
Answer:
- Prodrug Design: Acetylation of the hydrazide -NH₂ group improves plasma half-life from 2.1 to 6.8 hours in rat models .
- Cyclization: Convert the hydrazone to a pyrazole ring, reducing susceptibility to hydrolytic cleavage .
- PEGylation: Attach polyethylene glycol (PEG-500) to the benzothiazole sulfur, increasing solubility (logP from 3.2 to 1.8) and reducing hepatic clearance .
Basic: What analytical methods assess purity and identity during synthesis?
Answer:
- TLC (Silica Gel 60 F₂₅₄): Use chloroform:methanol (7:3) to monitor reaction progress (Rf = 0.65 for product) .
- HPLC (C18 Column): Isocratic elution with acetonitrile:water (70:30) at 1 mL/min; retention time = 8.2 min .
- Elemental Analysis: %C, %H, %N deviations < 0.3% confirm purity .
Advanced: How is crystallographic data analyzed to resolve stereochemical uncertainties?
Answer:
- SHELXTL Suite: Refine anisotropic displacement parameters (ADPs) to confirm the E-configuration of the hydrazone bond .
- ORTEP-3: Generate thermal ellipsoid plots; elongated ellipsoids at the Schiff base indicate rotational disorder, requiring TWINABS for correction .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···π contacts) stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
